Enzyme Inhibition Potency: Coformycin vs. Pentostatin (2′-Deoxycoformycin) vs. EHNA
Coformycin is among the most potent known ADA inhibitors, with reported Ki values in the sub-nanomolar range. A direct comparison across ADA inhibitors shows coformycin (Ki = 0.25 nM) is one order of magnitude less potent than pentostatin (Ki = 2.5 pM = 0.0025 nM) but approximately 2000-fold more potent than the synthetic inhibitor EHNA (Ki = 500 nM) [1]. Coformycin and pentostatin both function as transition-state analogue inhibitors, whereas EHNA is a reversible inhibitor with substantially weaker affinity [2].
| Evidence Dimension | ADA inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 0.25 nM (2.5 × 10⁻¹⁰ M) |
| Comparator Or Baseline | Pentostatin: 0.0025 nM (2.5 pM); EHNA: 500 nM (0.5 μM) |
| Quantified Difference | Coformycin is ~100-fold less potent than pentostatin; ~2000-fold more potent than EHNA |
| Conditions | Enzyme inhibition assay; temperature and pH conditions not fully specified in the source extract; data derived from BRENDA enzyme database compilation [1] |
Why This Matters
Selection between coformycin and pentostatin involves a potency-versus-toxicity trade-off, and researchers requiring ADA inhibition without the extreme picomolar binding of pentostatin may find coformycin a more experimentally tractable tool compound.
- [1] BRENDA Enzyme Database. EC 3.5.4.4 (adenosine deaminase) – Ki values for coformycin (0.00000025 M) and EHNA (0.0005 M). View Source
- [2] Agarwal RP, Spector T, Parks RE Jr. Tight-binding inhibitors—IV. Inhibition of adenosine deaminase by various inhibitors. Biochem Pharmacol. 1977;26:359-367. (Pentostatin Ki = 2.5 × 10⁻¹² M). View Source
